molecular formula C13H12O3 B15338776 (S)-alpha-Methoxy-2-naphthylacetic acid

(S)-alpha-Methoxy-2-naphthylacetic acid

Cat. No.: B15338776
M. Wt: 216.23 g/mol
InChI Key: MIQWXVUTCSGZIZ-LBPRGKRZSA-N
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Description

(S)-alpha-Methoxy-2-naphthylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique structural properties, which include a naphthalene ring system and a methoxy group attached to the alpha position of the acetic acid moiety. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-Methoxy-2-naphthylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-naphthol.

    Methoxylation: The 2-naphthol undergoes methoxylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Chiral Resolution: The resulting methoxy-naphthol is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

    Acetylation: The (S)-methoxy-naphthol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Methoxy-2-naphthylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthylacetic acids.

Scientific Research Applications

(S)-alpha-Methoxy-2-naphthylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-alpha-Methoxy-2-naphthylacetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-Methoxy-2-naphthylacetic acid: The enantiomer of the (S)-form, with different biological activities.

    2-Methoxy-1-naphthoic acid: Lacks the chiral center but has similar structural features.

    2-Naphthylacetic acid: Lacks the methoxy group, used in plant growth regulation.

Uniqueness

(S)-alpha-Methoxy-2-naphthylacetic acid is unique due to its chiral nature and the presence of both the methoxy and acetic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2S)-2-methoxy-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1

InChI Key

MIQWXVUTCSGZIZ-LBPRGKRZSA-N

Isomeric SMILES

CO[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

COC(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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